

# 1-Chloro-3-fluorobenzene chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 1-Chloro-3-fluorobenzene

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## An In-depth Technical Guide to 1-Chloro-3-fluorobenzene

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **1-chloro-3-fluorobenzene**, tailored for researchers, scientists, and professionals in drug development.

### Chemical Structure and IUPAC Name

**1-Chloro-3-fluorobenzene** is an aromatic organic compound in which a benzene ring is substituted with one chlorine atom and one fluorine atom at positions 1 and 3, respectively.

IUPAC Name: **1-chloro-3-fluorobenzene**<sup>[1][2]</sup>

Synonyms: 3-Chlorofluorobenzene, m-Chlorofluorobenzene<sup>[1][3][4]</sup>

The chemical structure of **1-chloro-3-fluorobenzene** is depicted in the following diagram:

Caption: Chemical structure of **1-chloro-3-fluorobenzene**.

### Physicochemical Properties

**1-Chloro-3-fluorobenzene** is a colorless to light yellow, transparent liquid with a characteristic aromatic odor.<sup>[3][5]</sup> It is insoluble in water but soluble in most organic solvents such as ethanol,

ether, and acetone.<sup>[5]</sup> This solubility profile makes it a versatile intermediate in organic synthesis.<sup>[5]</sup>

The key physicochemical properties are summarized in the table below:

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClF <sup>[1][2][3][6][7]</sup>
Molecular Weight	130.55 g/mol <sup>[1][3][7]</sup>
CAS Number	625-98-9 <sup>[1][2][3][6][7]</sup>
Appearance	Colorless to light yellow clear liquid <sup>[3][5]</sup>
Boiling Point	126-128 °C <sup>[8]</sup>
Density	1.219 g/mL at 25 °C <sup>[8]</sup>
Refractive Index	n <sub>20/D</sub> 1.494 <sup>[8]</sup>
Flash Point	20 °C (closed cup)

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1-chloro-3-fluorobenzene**. Key spectral identifiers are provided below.

Spectroscopic Data	Identifiers
SMILES String	Fc1cccc(Cl)c1
InChI	1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H <sup>[1]</sup>
InChIKey	VZHJIJZEOCBKRA-UHFFFAOYSA-N <sup>[1]</sup>

Detailed NMR, IR, and mass spectrometry data are available in various chemical databases.<sup>[1][2][9][10]</sup>

## Safety and Handling

**1-Chloro-3-fluorobenzene** is classified as a flammable liquid and can cause skin and eye irritation. It is also associated with specific target organ toxicity (single exposure), particularly affecting the respiratory system.

The following table summarizes its key safety information:

Safety Information	Details
Signal Word	Danger
Hazard Classifications	Flammable Liquid, Skin Irritant, Eye Irritant, STOT SE 3
Hazard Codes	H225, H315, H319, H335
Precautionary Codes	P210, P302 + P352, P305 + P351 + P338
Personal Protective Equipment	Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter

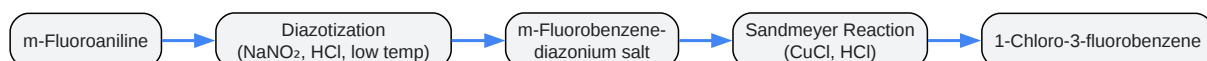
## Experimental Protocols: Synthesis of 1-Chloro-3-fluorobenzene

Several synthetic routes for the preparation of **1-chloro-3-fluorobenzene** have been reported. The following are common laboratory-scale methods.

### Synthesis from m-Fluoroaniline via Diazotization and Sandmeyer Reaction

This is a classical approach for the introduction of a chlorine atom onto an aromatic ring.

Workflow Diagram:



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Caption: Synthesis of **1-chloro-3-fluorobenzene** from m-fluoroaniline.

#### Methodology:

- **Diazotization:** m-Fluoroaniline is dissolved in an acidic medium, typically hydrochloric acid, and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.[\[5\]](#)
- **Sandmeyer Reaction:** The freshly prepared diazonium salt solution is then added to a solution of cuprous chloride (CuCl) in hydrochloric acid. This results in the substitution of the diazonium group with a chlorine atom, yielding **1-chloro-3-fluorobenzene**.[\[5\]](#)

## Synthesis from m-Dichlorobenzene via Halogen Exchange

This method involves the selective replacement of one chlorine atom with a fluorine atom.

#### Methodology:

m-Dichlorobenzene is reacted with potassium fluoride at a high temperature in the presence of a phase transfer catalyst.[\[5\]](#) The phase transfer catalyst is crucial for facilitating the transfer of fluoride ions into the organic phase, thereby promoting the nucleophilic aromatic substitution of one chlorine atom.[\[5\]](#)

## Applications in Research and Development

**1-Chloro-3-fluorobenzene** is a valuable intermediate in the synthesis of a wide range of organic molecules. The presence of two different halogen atoms with distinct reactivities allows for selective functionalization. It is particularly important in the production of:

- **Pharmaceuticals:** As a building block for more complex active pharmaceutical ingredients.[\[3\]](#)
- **Agrochemicals:** In the synthesis of pesticides and herbicides.[\[3\]](#)
- **Specialty Chemicals and Materials:** For the development of polymers and resins with enhanced properties.[\[3\]](#)

Its unique electronic properties also make it a subject of study in reaction mechanism investigations.

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